2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by a fused bicyclic structure that includes a quinazoline moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The compound can be synthesized through various chemical pathways involving starting materials like anthranilic acid derivatives and different alkyl or aryl halides. The synthesis often involves multi-step reactions that include acylation, cyclization, and substitution processes.
2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It is also categorized under thioquinazolinones because of the presence of a thiol (-SH) group at the 2-position of the quinazolinone ring.
The synthesis of 2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one typically involves several key steps:
The synthesis may utilize various techniques such as refluxing, microwave-assisted synthesis, or solvent-free conditions to enhance yields and reduce reaction times. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one possesses a unique molecular structure characterized by:
The molecular formula is C_11H_12N_2O_3S, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular weight of 2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one is approximately 252.29 g/mol. The compound exhibits specific spectral characteristics in NMR and Infrared (IR) spectroscopy that help identify functional groups and confirm structural integrity.
The compound can undergo various chemical reactions typical for quinazolines:
Reactions involving this compound often require careful control of temperature and pH to optimize yields and minimize side products. Advanced techniques such as High Performance Liquid Chromatography (HPLC) may be used for purification.
The biological activity of 2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one is thought to involve interactions at the molecular level with biological targets such as enzymes or receptors.
Studies have shown that modifications at various positions on the quinazolinone ring can significantly impact biological activity, suggesting that structure-activity relationships are crucial for developing effective derivatives.
The compound typically appears as a solid crystalline material with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Key chemical properties include:
2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one has potential applications in:
Quinazolinone derivatives exert therapeutic effects through multimodal interactions with critical biological targets:
Table 1: Pharmacological Profile of Selected Quinazolinone Derivatives
Compound | Biological Target | Activity | Potency (IC₅₀/%) | Reference |
---|---|---|---|---|
6f | AChE | Inhibition | 20% (100 µM) | [3] |
7b | TNF-α/IL-6 | Suppression | 23.8% reduction | [7] |
3j | MCF-7 proliferation | Cytotoxicity | 0.20 ± 0.02 µM | [6] |
F | DHFR | Inhibition | 0.6 µM | [4] |
I | BCRP | Inhibition | 0.13 µM | [4] |
2-Mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one (CAS: 183170-38-9; MW: 252.29 g/mol; Formula: C₁₁H₁₂N₂O₃S) exhibits distinctive structural features that enable precise target modulation [1] [5] [10]:
Table 2: Spectroscopic and Computational Parameters of 2-Mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one
Property | Value/Characteristic | Analytical Method |
---|---|---|
SMILES | O=C1N(C)C(S)=NC2=C1C=C(OC)C(OC)=C2 | Canonical |
Docking Score (EGFR) | -9.2 kcal/mol | Molecular Docking |
Hydrogen Bonds (PPO) | 3 (Arg38, Ser42, His244) | Fluorescence Quenching |
LogP | 2.1 ± 0.3 | In silico Prediction |
Fluorescence λₑₓ/λₑₘ | 280/340 nm | Spectrofluorimetry |
Table 3: Structure-Activity Relationship (SAR) of Quinazolinone Modifications
Position | Substituent | Effect on Activity | Target Relevance |
---|---|---|---|
C-2 | Thiol (-SH) | ↑ Copper chelation; covalent binding | PPO inhibition [2] |
C-3 | Methyl | ↑ Metabolic stability; hydrophobic pocket occupancy | Kinase selectivity [9] |
C-6/C-7 | Methoxy | ↑ Electron density; hydrogen bond acceptance | DNA intercalation [4] |
C-4 | Carbonyl | ↓ Solubility; ↑ protein H-bonding | AChE binding [7] |
The structural uniqueness of this compound lies in its capacity for multimodal target engagement: the dimethoxy groups enable π-stacking in hydrophobic pockets, the mercapto group coordinates metal ions in catalytic sites, and the methyl group fine-tunes steric occupancy. This synergy allows simultaneous interaction with allosteric and orthosteric sites—validating its designation as a "structurally privileged" scaffold for polypharmacology [2] [6] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: